(6-Methoxy-6-oxohexyl)triphenylphosphonium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Methoxy-6-oxohexyl)triphenylphosphonium bromide is a chemical compound with the molecular formula C25H28BrO2P and a molecular weight of 471.37 g/mol It is known for its unique structure, which includes a triphenylphosphonium group attached to a hexyl chain with a methoxy and oxo functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (6-Methoxy-6-oxohexyl)triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with a suitable hexyl bromide derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified through recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions: (6-Methoxy-6-oxohexyl)triphenylphosphonium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: It can be reduced to yield phosphine derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed under mild to moderate conditions.
Major Products Formed: The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and various substituted phosphonium salts .
Wissenschaftliche Forschungsanwendungen
(6-Methoxy-6-oxohexyl)triphenylphosphonium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential role in mitochondrial targeting due to the triphenylphosphonium group.
Medicine: Research is ongoing to explore its potential as a drug delivery agent and its effects on cellular processes.
Industry: It is utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (6-Methoxy-6-oxohexyl)triphenylphosphonium bromide involves its interaction with cellular components, particularly mitochondria. The triphenylphosphonium group facilitates the compound’s accumulation within the mitochondria, where it can exert its effects. The methoxy and oxo groups play a role in modulating the compound’s reactivity and interactions with molecular targets .
Vergleich Mit ähnlichen Verbindungen
- (6-Methoxy-6-oxohexyl)triphenylphosphonium chloride
- (6-Methoxy-6-oxohexyl)triphenylphosphonium iodide
- (6-Methoxy-6-oxohexyl)triphenylphosphonium fluoride
Comparison: While these compounds share a similar core structure, the different halide ions (bromide, chloride, iodide, fluoride) can influence their chemical properties and reactivity. (6-Methoxy-6-oxohexyl)triphenylphosphonium bromide is unique due to its specific bromide ion, which can affect its solubility, stability, and interaction with other molecules .
Eigenschaften
Molekularformel |
C25H28BrO2P |
---|---|
Molekulargewicht |
471.4 g/mol |
IUPAC-Name |
(6-methoxy-6-oxohexyl)-triphenylphosphanium;bromide |
InChI |
InChI=1S/C25H28O2P.BrH/c1-27-25(26)20-12-5-13-21-28(22-14-6-2-7-15-22,23-16-8-3-9-17-23)24-18-10-4-11-19-24;/h2-4,6-11,14-19H,5,12-13,20-21H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
ZQSQIJOUWCCXAJ-UHFFFAOYSA-M |
Kanonische SMILES |
COC(=O)CCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.